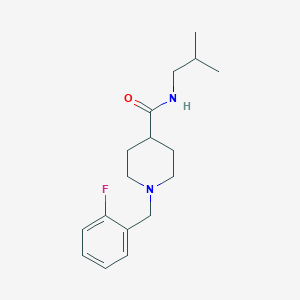![molecular formula C14H21NO B4934928 1-[3-(3-methylphenoxy)propyl]pyrrolidine](/img/structure/B4934928.png)
1-[3-(3-methylphenoxy)propyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(3-methylphenoxy)propyl]pyrrolidine, also known as MPP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPP is a pyrrolidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising compound for use in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 1-[3-(3-methylphenoxy)propyl]pyrrolidine is not fully understood, but it is believed to involve the modulation of neurotransmitter release, particularly dopamine. 1-[3-(3-methylphenoxy)propyl]pyrrolidine has been shown to inhibit the reuptake of dopamine, leading to increased levels of dopamine in the brain.
Biochemical and Physiological Effects:
1-[3-(3-methylphenoxy)propyl]pyrrolidine has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of certain enzymes, and the inhibition of dopamine reuptake. 1-[3-(3-methylphenoxy)propyl]pyrrolidine has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[3-(3-methylphenoxy)propyl]pyrrolidine in laboratory experiments is its potential as a therapeutic agent for the treatment of various diseases. However, there are also limitations to using 1-[3-(3-methylphenoxy)propyl]pyrrolidine in laboratory experiments, including the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are a number of future directions for research on 1-[3-(3-methylphenoxy)propyl]pyrrolidine, including further studies on its mechanism of action and potential therapeutic applications. Additionally, research could focus on developing new synthetic methods for 1-[3-(3-methylphenoxy)propyl]pyrrolidine and exploring its potential use as a tool for drug discovery. Overall, 1-[3-(3-methylphenoxy)propyl]pyrrolidine is a promising compound for use in scientific research, and further studies are needed to fully understand its potential applications.
Métodos De Síntesis
1-[3-(3-methylphenoxy)propyl]pyrrolidine can be synthesized using a variety of methods, including the reaction of 3-methylphenol with 1-bromo-3-chloropropane, followed by reaction with pyrrolidine. Other methods of synthesis include the reaction of 3-methylphenol with 1-bromo-3-(pyrrolidin-1-yl)propane, and the reaction of 1-bromo-3-(3-methylphenoxy)propane with pyrrolidine.
Aplicaciones Científicas De Investigación
1-[3-(3-methylphenoxy)propyl]pyrrolidine has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and drug discovery. 1-[3-(3-methylphenoxy)propyl]pyrrolidine has been shown to have a number of effects on the central nervous system, including the modulation of neurotransmitter release and the inhibition of certain enzymes. 1-[3-(3-methylphenoxy)propyl]pyrrolidine has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-[3-(3-methylphenoxy)propyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-13-6-4-7-14(12-13)16-11-5-10-15-8-2-3-9-15/h4,6-7,12H,2-3,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXKBVFBLXNXDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-bis[(2-chloro-4-nitrophenyl)amino]-2-propanol](/img/structure/B4934854.png)

![4-{4-[(4-nitrophenyl)thio]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4934860.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B4934866.png)
![N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4934867.png)
![4-(benzyloxy)-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4934888.png)
![3-(4-ethylphenyl)-5-(3-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4934889.png)
![N-(2,4-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B4934894.png)
![N-({[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B4934895.png)
![N-methyl-6-oxo-N-(2-pyridinylmethyl)-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B4934899.png)
![2,2'-[methylenebis(4,1-phenylenethio)]diacetic acid](/img/structure/B4934913.png)
![2-ethyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4934916.png)
![(4-ethylcyclohexyl)[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]amine](/img/structure/B4934936.png)
![4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine](/img/structure/B4934947.png)